molecular formula C24H23FO4 B11111680 9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one

9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one

Cat. No.: B11111680
M. Wt: 394.4 g/mol
InChI Key: AGURVECRTVMSTH-UHFFFAOYSA-N
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Description

9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one is a complex organic compound that features a xanthene core structure

Preparation Methods

The synthesis of 9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 5-methoxy-2,3-dimethyl-1H-xanthene.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 5-methoxy-2,3-dimethyl-1H-xanthene in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate to introduce the oxoethyl group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.

Scientific Research Applications

9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The fluorophenyl group enhances its binding affinity and specificity towards these targets.

Properties

Molecular Formula

C24H23FO4

Molecular Weight

394.4 g/mol

IUPAC Name

9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-4,9-dihydro-2H-xanthen-1-one

InChI

InChI=1S/C24H23FO4/c1-24(2)12-19(27)22-17(11-18(26)14-7-9-15(25)10-8-14)16-5-4-6-20(28-3)23(16)29-21(22)13-24/h4-10,17H,11-13H2,1-3H3

InChI Key

AGURVECRTVMSTH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)C(=CC=C3)OC)CC(=O)C4=CC=C(C=C4)F)C(=O)C1)C

Origin of Product

United States

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